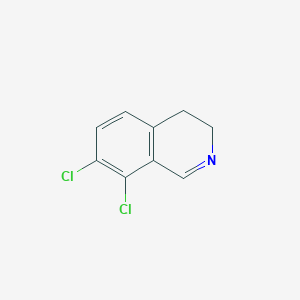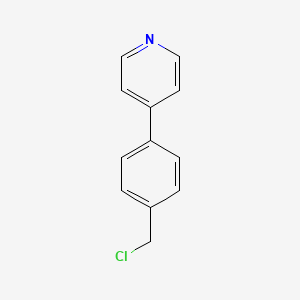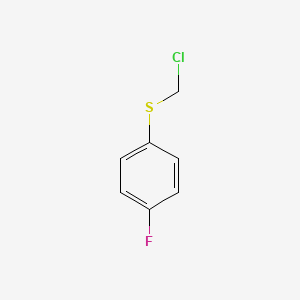
(chloromethyl)(4-fluorophenyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(chloromethyl)(4-fluorophenyl)sulfane is an organic compound with the molecular formula C7H6ClFS It consists of a benzene ring substituted with a chloromethyl group and a fluorine atom
Preparation Methods
The synthesis of (chloromethyl)(4-fluorophenyl)sulfane can be achieved through several routes. One common method involves the reaction of 4-fluorothiophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.
Chemical Reactions Analysis
(chloromethyl)(4-fluorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(chloromethyl)(4-fluorophenyl)sulfane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (chloromethyl)(4-fluorophenyl)sulfane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary widely depending on the target and the intended therapeutic effect.
Comparison with Similar Compounds
(chloromethyl)(4-fluorophenyl)sulfane can be compared to similar compounds such as 1-(chloromethyl)-4-[(difluoromethyl)sulfanyl]benzene . While both compounds contain a chloromethyl group and a sulfur atom, the presence of different substituents (fluorine vs. difluoromethyl) can significantly impact their chemical properties and reactivity. The unique combination of substituents in this compound makes it distinct and valuable for specific applications.
Conclusion
This compound is a versatile compound with a range of applications in organic synthesis, medicinal chemistry, and material science. Its unique chemical structure allows it to participate in various reactions and serve as a valuable intermediate in the development of new materials and drugs.
Properties
CAS No. |
459-27-8 |
|---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1-(chloromethylsulfanyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClFS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
RTKGBOLTBOTURK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
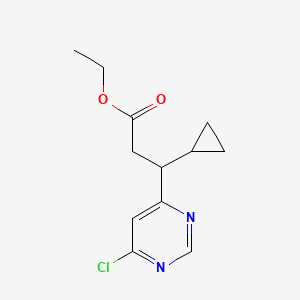
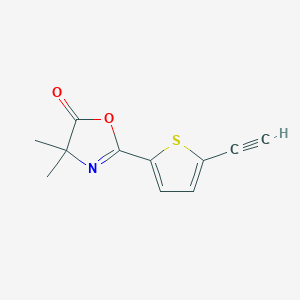
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
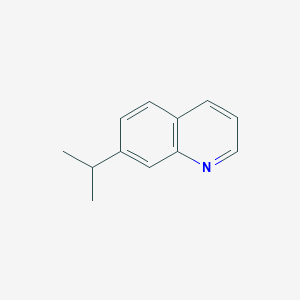
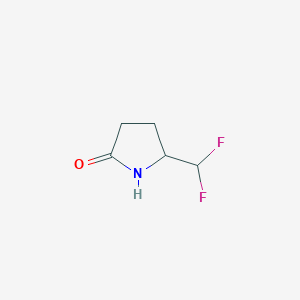
![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
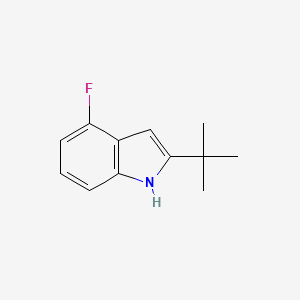
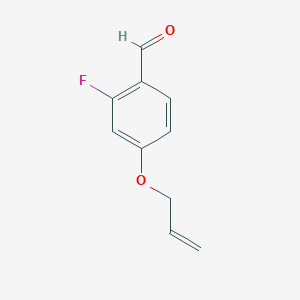
![4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3-one](/img/structure/B8725642.png)
